B612827 Ovalbumin (323-339) (chicken, japanese quail) CAS No. 92915-79-2

Ovalbumin (323-339) (chicken, japanese quail)

Cat. No.: B612827
CAS No.: 92915-79-2
M. Wt: 1773.93
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Identity and Origin

Ovalbumin (323-339) constitutes a specific peptide fragment encompassing amino acids 323 through 339 of the complete ovalbumin protein sequence. The peptide exhibits a precise molecular structure characterized by the amino acid sequence Isoleucine-Serine-Glutamine-Alanine-Valine-Histidine-Alanine-Alanine-Histidine-Alanine-Glutamic acid-Isoleucine-Asparagine-Glutamic acid-Alanine-Glycine-Arginine, commonly represented as ISQAVHAAHAEINEAGR. This peptide fragment demonstrates remarkable structural consistency across both chicken and Japanese quail species, indicating evolutionary conservation of this particular protein region.

The chemical composition of Ovalbumin (323-339) reflects its complex peptide nature, with a molecular formula of C74H120N26O25 and a corresponding molecular weight of 1773.9 grams per mole. The compound has been assigned the Chemical Abstracts Service registry number 92915-79-2, facilitating its identification and standardization across research applications. The peptide structure incorporates multiple amino acid residues that contribute to its biological activity, including histidine residues at positions 6 and 9 within the sequence, which play crucial roles in its binding interactions with immune system components.

Manufacturing and synthesis of Ovalbumin (323-339) typically involves solid-phase peptide synthesis techniques, resulting in a lyophilized powder form with purity levels exceeding 95% as determined by High-Performance Liquid Chromatography analysis. The peptide demonstrates favorable solubility characteristics in water and other aqueous solutions, making it suitable for various experimental applications. Storage requirements typically involve maintenance at temperatures of -20°C to preserve peptide integrity and prevent degradation.

Property Value Reference
Amino Acid Sequence ISQAVHAAHAEINEAGR
Molecular Weight 1773.9 g/mol
Molecular Formula C74H120N26O25
Chemical Abstracts Service Number 92915-79-2
Purity >95% by High-Performance Liquid Chromatography
Physical Form Lyophilized powder
Color White
Solubility Water soluble

Historical Context in Immunological Research

The discovery and characterization of Ovalbumin (323-339) as an immunologically significant peptide epitope emerged from extensive research into the mechanisms of T-cell recognition and activation during the late 20th century. Initial investigations into ovalbumin-derived peptides began as researchers sought to understand how complex proteins are processed and presented to immune system cells, particularly T-helper cells that recognize antigens through Major Histocompatibility Complex class II molecules. The identification of this specific peptide fragment as a dominant epitope represented a significant breakthrough in comprehending antigen presentation mechanisms.

Research conducted in the 1990s established that Ovalbumin (323-339) could account for approximately 25-35% of the total T-cell response observed when BALB/c mice were exposed to intact ovalbumin protein. This finding demonstrated the remarkable immunodominance of this particular peptide fragment and highlighted its central role in orchestrating immune responses to ovalbumin. The peptide's capacity to bind effectively to I-Ad molecules, a specific variant of Major Histocompatibility Complex class II proteins found in mice, made it an invaluable research tool for studying antigen presentation mechanisms.

Subsequent investigations revealed that Ovalbumin (323-339) could function through multiple binding registers when interacting with Major Histocompatibility Complex molecules, adding complexity to understanding its immunological properties. Research demonstrated that this peptide could bind to I-Ad proteins in at least three distinct binding configurations, each potentially eliciting different T-cell responses. This multiplicity of binding modes contributed to the peptide's utility as a model system for investigating the nuances of antigen presentation and T-cell activation.

The development of transgenic mouse models expressing T-cell receptors specific for Ovalbumin (323-339) epitopes further advanced the field's understanding of T-cell biology. These experimental systems enabled researchers to track and analyze T-cell responses with unprecedented precision, contributing to fundamental knowledge about T-cell development, activation, and tolerance mechanisms. The peptide's role in these research paradigms established it as a cornerstone reagent in immunological investigations.

Relationship to Parent Ovalbumin Protein

Ovalbumin (323-339) represents a critical functional domain within the larger ovalbumin protein, which serves as the predominant protein component of avian egg whites. The parent ovalbumin protein, classified under the SERPINB14 gene designation, constitutes approximately 45% of the total protein content in chicken egg white and functions primarily as a storage protein during embryonic development. This 386-amino acid glycoprotein demonstrates molecular weight characteristics of approximately 43 kilodaltons and exhibits structural features typical of the serpin protein superfamily.

The specific location of the 323-339 peptide fragment within the ovalbumin protein sequence places it in a region that demonstrates particular accessibility to immune system processing mechanisms. Research has established that this peptide fragment emerges naturally during antigen processing pathways, where larger protein antigens are degraded into smaller peptide fragments suitable for presentation by Major Histocompatibility Complex molecules. The natural generation of Ovalbumin (323-339) through these biological processes underscores its relevance as a physiologically meaningful epitope.

Structural analysis of the parent ovalbumin protein reveals that the 323-339 region contains amino acid residues that contribute significantly to the protein's immunogenic properties. The presence of multiple charged and polar amino acids within this sequence, including glutamic acid, asparagine, and arginine residues, enhances its capacity for molecular interactions with immune system components. These chemical characteristics facilitate the peptide's binding to Major Histocompatibility Complex groove structures and subsequent recognition by T-cell receptors.

The relationship between Ovalbumin (323-339) and its parent protein extends beyond simple structural containment to encompass functional significance in immune recognition. Studies have demonstrated that individuals or experimental animals sensitized to the complete ovalbumin protein develop immune responses that are largely directed toward the 323-339 epitope, indicating that this peptide fragment represents a dominant antigenic determinant. This dominance suggests that the structural context of this region within the intact protein makes it particularly susceptible to immune system recognition and processing.

Ovalbumin Protein Characteristics Value Reference
Total Amino Acids 386
Molecular Weight ~43 kDa
Protein Family Serpin (SERPINB14)
Percentage of Egg White Protein ~45%
Primary Function Storage protein
Epitope Position Amino acids 323-339
Epitope Dominance 25-35% of T-cell response

Taxonomic Distribution in Avian Species

The Ovalbumin (323-339) peptide sequence demonstrates remarkable conservation across multiple avian species, with particular documentation in both chicken (Gallus gallus) and Japanese quail (Coturnix japonica) populations. This evolutionary conservation suggests significant functional importance of this protein region across avian taxa and indicates that the immunological properties associated with this epitope may represent a broadly conserved feature of avian biology. The presence of identical or highly similar sequences across different bird species has facilitated comparative immunological studies and enhanced the translational relevance of research findings.

Within the Galliformes order, which encompasses both chickens and quails, the ovalbumin protein and its constituent peptide fragments exhibit substantial sequence homology. The chicken ovalbumin protein, designated with UniProt identifier P01012, serves as the primary reference sequence for Ovalbumin (323-339) research applications. Japanese quail ovalbumin demonstrates sufficient sequence similarity to chicken ovalbumin that the 323-339 epitope maintains its immunological properties and research utility across both species.

Comparative analysis of ovalbumin sequences across broader avian taxonomy reveals that while the overall protein structure shows some variation among different bird families, the 323-339 region maintains relatively high conservation. This conservation pattern suggests that this particular protein segment serves essential biological functions that have been preserved through evolutionary processes. The maintenance of sequence identity in this region across species that diverged millions of years ago indicates strong selective pressure to preserve the structural and functional characteristics of this epitope.

The taxonomic distribution of functionally equivalent Ovalbumin (323-339) sequences extends beyond gallinaceous birds to include other avian orders, though with varying degrees of sequence conservation. Research applications utilizing this peptide have primarily focused on chicken and Japanese quail sources due to the availability of well-characterized immune system models in these species and the extensive documentation of their ovalbumin protein sequences. The choice of these particular species for research purposes also reflects practical considerations related to egg availability, breeding protocols, and established laboratory animal management practices.

Commercial availability of Ovalbumin (323-339) peptides typically specifies both chicken and Japanese quail origins, acknowledging the functional equivalence of the epitope across these species while providing researchers with options based on their specific experimental requirements. This dual-species designation in commercial preparations reflects the scientific consensus that the peptide maintains its essential immunological properties regardless of its specific avian source within the Galliformes order.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSMIHQEWAQUPM-AOLPDKKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H120N26O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1773.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that the peptide is soluble in double-distilled water, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The environment can influence the action, efficacy, and stability of Ovalbumin (323-339) (Chicken, Japanese Quail). It is known that the peptide is stable at a storage temperature of -20°C.

Biochemical Analysis

Biochemical Properties

Ovalbumin (323-339) plays a crucial role in biochemical reactions, particularly in the immune system. It is surrounded by B-cell epitopes that are bound by specific immunoglobulin E (IgE) antibodies. Additionally, it contains CD4+ T-cell epitopes, which are essential for T-cell activation. Ovalbumin (323-339) mediates 25-35% of the T-cell response to intact ovalbumin in isolated BALB/c mice. The peptide binds to MHC class II I-A(d) protein using two functionally distinct registers, which facilitates the presentation of the peptide to T-cells.

Cellular Effects

Ovalbumin (323-339) has significant effects on various types of cells and cellular processes. It is widely used to induce allergic asthma in mice, leading to airway hyperresponsiveness, lung eosinophilia, goblet cell hyperplasia, and inflammation. The peptide influences cell signaling pathways by binding to MHC class II molecules, which in turn activates T-cells and triggers an immune response. This activation can lead to changes in gene expression and cellular metabolism, further contributing to the allergic response.

Molecular Mechanism

The molecular mechanism of action of Ovalbumin (323-339) involves its binding interactions with MHC class II molecules. The peptide binds to the MHC class II I-A(d) protein using two distinct registers, which allows for efficient presentation to T-cells. This binding interaction is crucial for T-cell activation and the subsequent immune response. Additionally, Ovalbumin (323-339) can influence gene expression by activating transcription factors involved in the immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ovalbumin (323-339) can change over time. The peptide is typically lyophilized from 0.1% aqueous trifluoroacetic acid (TFA) and stored at -20°C to maintain its stability. Over time, the stability and activity of the peptide can be affected by factors such as temperature and storage conditions. Long-term studies have shown that Ovalbumin (323-339) can induce sustained immune responses in mice, leading to chronic inflammation and airway remodeling.

Dosage Effects in Animal Models

The effects of Ovalbumin (323-339) vary with different dosages in animal models. In mice, the peptide is commonly used to induce allergic asthma at various concentrations. Higher doses of Ovalbumin (323-339) can lead to more severe allergic responses, including increased airway hyperresponsiveness and inflammation. Excessive doses may also result in toxic or adverse effects, such as tissue damage and systemic inflammation.

Metabolic Pathways

Ovalbumin (323-339) is involved in metabolic pathways related to the immune response. The peptide interacts with enzymes and cofactors involved in antigen processing and presentation. Specifically, it binds to MHC class II molecules, which are essential for the presentation of antigens to T-cells. This interaction can affect metabolic flux and metabolite levels, contributing to the overall immune response.

Transport and Distribution

Within cells and tissues, Ovalbumin (323-339) is transported and distributed through interactions with transporters and binding proteins. The peptide is taken up by antigen-presenting cells, where it is processed and presented on the surface in association with MHC class II molecules. This localization is crucial for the activation of T-cells and the initiation of the immune response.

Biological Activity

Ovalbumin (OVA), a major protein found in egg whites, has been extensively studied for its immunological properties, particularly its role as an allergen. The specific peptide sequence OVA (323-339) is crucial for T-cell activation and has been identified as a significant epitope in various immunological studies. This article explores the biological activity of the OVA (323-339) peptide derived from both chicken and Japanese quail, focusing on its role in immune responses, particularly in relation to asthma and food allergies.

Structure and Characteristics

The OVA (323-339) peptide sequence is represented as follows:

Sequence : Ile-Ser-Gln-Ala-Val-His-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-Gly-Arg

This peptide binds to the major histocompatibility complex (MHC) class II molecules, specifically I-Ad and I-A^d, facilitating T-cell receptor recognition and subsequent immune activation .

The biological activity of OVA (323-339) primarily involves its interaction with T-cells. Upon binding to MHC class II molecules, it forms a tri-molecular complex essential for T-cell activation. Studies have shown that different registers of this peptide can influence T-cell responses. For instance, the DO11.10 T-cell hybridoma recognizes the peptide in various binding registers, which can affect the magnitude and type of immune response elicited .

Table 1: Binding Registers of OVA (323-339)

Register NumberAmino Acid PositionsT-cell Activation Type
1324-332Th2 response
2327-335Th1 response
3329-337Mixed response
4326-334Enhanced Th2 response

Immunological Implications

The OVA (323-339) peptide is particularly relevant in studies related to asthma and food allergies. Research indicates that intratracheal administration of this peptide can induce airway hyperresponsiveness (AHR), lung eosinophilia, and goblet cell hyperplasia in mice models, mimicking asthma-like symptoms .

In a comparative study involving OVA and its peptide counterpart, it was observed that while both induced AHR, the peptide resulted in less eosinophilia and inflammation, suggesting a dissociation between AHR and eosinophilic responses . This finding is crucial for understanding the mechanisms behind allergic reactions and could inform therapeutic approaches.

Case Studies

  • Asthma Model Study : In a controlled experiment, mice were sensitized with OVA (323-339) peptide-pulsed dendritic cells. Results showed significant increases in Th2 cytokines such as IL-4 and IL-5, correlating with airway inflammation and hyperresponsiveness .
  • Food Allergy Research : A study assessed the immune response of CD4+ T-cells to the OVA (323-339) epitope in food allergy models. It was found that T-cells recognizing this epitope proliferated robustly, indicating its role as a potent allergen .

Comparison with Similar Compounds

Structural and Functional Homologs in the Ovalbumin Family

The ovalbumin family includes three homologs: ovalbumin (OVA) , OVAX , and OVAY . These proteins share high sequence similarity but exhibit distinct physicochemical properties :

Feature Chicken OVA Japanese Quail OVA Duck OVA
Gene Locus Chromosome 2 Syntenic with chicken Chromosome 2
Proteolytic Fragments Fewer during storage More abundant, suggesting rapid post-laying degradation Intermediate
Phosphorylation/Glycosylation Moderate Similar to chicken Higher variability
Alternative Splicing Limited Frequent (OVAY polymorphism) Rare

Immunological Comparison with Full-Length Ovalbumin

While the synthetic (323–339) peptide is identical in sequence across species, differences in the full-length protein impact immune processing:

  • Antigen Presentation: Chicken OVA (323–339) binds MHC-II I-A<sup>d</sup> via two distinct registers (residues 325–336 are critical) . Quail OVA’s faster degradation in egg white could release the (323–339) epitope more readily than chicken OVA .
  • This suggests the full protein’s tertiary structure or additional epitopes are essential for tolerance induction.

Cross-Species Compatibility in Research Models

  • Mouse Studies :
    Both chicken and quail (323–339) peptides elicit comparable T-cell responses in murine models (e.g., BALB/c and C57BL/6 strains), as the epitope sequence is conserved .
  • Allergy Models: Aerosolized chicken OVA (323–339) induces airway hyperresponsiveness and mucus production in mice, mirroring human asthma . No quail-specific data exists, but identical sequences imply similar outcomes.

Preparation Methods

Solvent Selection and Concentration Guidelines

  • Aqueous Solutions : Dissolve in sterile water at 28.19 mM (50 mg/mL).

  • DMSO Master Liquid : For in vivo studies, dissolve in DMSO at 10 mM, then dilute with PBS or cell culture media.

Stock ConcentrationVolume Required for 1 mg
1 mM0.5637 mL
10 mM0.0564 mL

In Vivo Formulation Protocol

  • Combine 10 µL DMSO master liquid (10 mM) with 90 µL PEG300.

  • Add 5 µL Tween 80 and vortex.

  • Dilute with 895 µL ddH₂O to achieve a 1 mg/mL working solution.

Cell Culture Applications

T-Cell Activation Assays

Ovalbumin (323-339) is pulsed onto antigen-presenting cells (APCs) to stimulate CD4+ T cells. Key steps include:

  • APC Loading : Incubate A20 B cells with 0.01–1 µM peptide overnight.

  • Co-Culture : Mix peptide-pulsed APCs with purified CD4+ T cells (1:5 ratio) for 20 hours.

  • Cytokine Measurement : Quantify IFN-γ in supernatants via ELISA.

Flow Cytometry-Based Detection

MBL Life Science’s protocol for tetramer staining involves:

  • Cell Preparation : Resuspend splenocytes at 2 × 10⁷ cells/mL in FCM buffer.

  • Staining :

    • Add 10 µL I-Ad OVA323-339 Tetramer-PE and anti-CD4-FITC.

    • Incubate at 2–8°C for 60 minutes.

  • Analysis : Use a flow cytometer to identify CD4+ TCR+ populations.

In Vivo Sensitization and Challenge Models

Murine Hypersensitivity Protocol

GlpBio’s murine model for allergic inflammation involves:

  • Sensitization : Intraperitoneal injection of 25 µg Ovalbumin (323-339) adsorbed on 300 µg alum (Days 0, 7, 14).

  • Challenge : Intranasal administration of 20 µL 1% peptide (Days 21–23).

  • Outcome Measures :

    • Serum IgE levels (ELISA).

    • Lung histopathology (hematoxylin/eosin staining).

    • Splenocyte proliferation (³H-thymidine incorporation).

Immunological Outcomes

  • OVA vs. OVA (323-339) : Both induce comparable Th2-dominated responses (elevated IL-4, IgE).

  • Cross-Reactivity : Splenocytes from OVA-sensitized mice proliferate weakly to OVA (323-339), indicating epitope specificity.

Quality Control and Validation

Purity Assessment

  • HPLC Analysis : >95% purity confirmed via reverse-phase chromatography.

  • Mass Spectrometry : Validates molecular weight (1773.93 Da).

Functional Validation

  • Tetramer Binding : I-Ad OVA323-339 Tetramer-PE shows specific binding to DO11.10 TCR transgenic T cells.

  • ELISPOT Sensitivity : 10–100 ng/mL peptide induces detectable IFN-γ spots.

Troubleshooting and Optimization

IssueSolution
Low T-cell proliferationIncrease peptide concentration to 1 µM.
High background in flow cytometryPre-block cells with Clear Back reagent.
Peptide precipitationSonicate in warm water (37°C) .

Q & A

What are the structural and functional characteristics of Ovalbumin (323-339) that make it a critical tool for studying T-cell activation?

Basic
Ovalbumin (323-339) is a 17-amino acid peptide (sequence: ISQAVHAAHAEINEAGR) derived from chicken and Japanese quail ovalbumin. It contains overlapping B-cell and CD4+ T-cell epitopes, enabling it to bind MHC class II (I-A<sup>b</sup> or I-A<sup>d</sup>) molecules and activate T-helper cells . Its solubility in water and stability as a lyophilized powder (-20°C storage) facilitate in vitro assays like MHC-peptide binding studies and splenocyte proliferation assays .

How does the genotype of Japanese quail affect the immunological properties of Ovalbumin (323-339)?

Advanced
Phenotypic studies in Japanese quail (Coturnix coturnix japonica) reveal that ovalbumin levels vary significantly across plumage color genotypes. For example, black-feathered quail exhibit 67.69% ovalbumin content compared to 46.84% in gray-feathered quail . While genotype does not directly alter the peptide sequence (323-339), genetic background may influence post-translational modifications or epitope accessibility during antigen processing. Researchers should standardize quail varieties in studies to minimize variability in immune response data .

What experimental models are optimal for studying Ovalbumin (323-339)-mediated allergic responses?

Basic
BALB/c mice are widely used due to their Th2-biased immune response to OVA (323-339). Subcutaneous sensitization followed by intranasal challenge induces eosinophilic airway inflammation, mimicking asthma . OT-II transgenic mice, which express T-cell receptors specific for OVA (323-339) in the context of I-A<sup>b</sup>, enable precise tracking of CD4+ T-cell activation .

How do binding registers of Ovalbumin (323-339) to MHC class II impact T-cell response heterogeneity?

Advanced
The peptide binds MHC class II in two distinct registers: residues 325–336 and 323–335. The former register activates T-cell hybridomas, while the latter fails to stimulate them despite similar binding affinity. This duality complicates data interpretation in epitope mapping studies. Researchers should employ register-specific antibodies or alanine-scanning mutagenesis to resolve conflicting T-cell activation results .

What methodological considerations are critical when comparing immune responses to intact Ovalbumin versus OVA (323-339)?

Advanced
Intact ovalbumin contains additional epitopes (e.g., OVA 257–264 for CD8+ T-cells) and requires proteolytic processing, whereas OVA (323-339) bypasses this step. In BALB/c mice, OVA (323-339) elicits 25–35% of the T-cell response seen with intact ovalbumin, but its limited immunogenicity necessitates adjuvant use (e.g., Freund’s complete adjuvant) for robust sensitization . Flow cytometry with calcium-mobilization assays (e.g., 405/530 ratio MFI) can quantify differences in T-cell activation thresholds between models .

How does the serpin-like loop structure of ovalbumin influence OVA (323-339) epitope processing?

Advanced
The reactive center loop (RCL) adjacent to OVA (323-339) in intact ovalbumin increases protease resistance. For example, the R339T mutation stabilizes the RCL, reducing epitope accessibility and diminishing T-cell activation by 40% in vitro. Researchers using recombinant ovalbumin variants must account for structural stability when interpreting antigen presentation efficiency .

What contradictions exist in the literature regarding the immunogenic potency of OVA (323-339)?

Advanced
Discrepancies arise in its ability to activate OVA-sensitized splenocytes. While OVA (323-339) induces Th2 cytokines (IL-4, IL-5) in BALB/c mice, its potency is 10-fold lower than intact ovalbumin in proliferation assays. This may reflect differential MHC binding kinetics or epitope competition. Parallel ELISPOT assays for IFN-γ and IL-4 are recommended to clarify Th1/Th2 bias .

How can researchers mitigate batch-to-batch variability in OVA (323-339) for reproducible results?

Basic
Commercial batches vary in peptide content (65–100%) and purity (≥97% HPLC). Standardize reconstitution using endotoxin-free water (1 mg/mL) and validate via mass spectrometry. For in vivo studies, use endotoxin-tested preparations (e.g., EndoFit Ovalbumin, <1 EU/mg) to avoid TLR4-driven confounding immune responses .

What are the limitations of using OVA (323-339) in human allergy research?

Advanced
MHC class II restriction (I-A<sup>d</sup> in mice vs. HLA-DR in humans) limits translational relevance. Humanized HLA-transgenic mice or in vitro PBMC assays with HLA-matched donors are preferable. Additionally, OVA (323-339) lacks post-translational modifications (e.g., glycosylation) present in human allergens, potentially skewing epitope recognition .

How do storage conditions impact the stability of OVA (323-339)?

Basic
Lyophilized peptide remains stable at -20°C for >2 years. Avoid freeze-thaw cycles after reconstitution; aliquot and store at -80°C for long-term use. Degradation (evidenced by HPLC retention time shifts) compromises MHC binding and T-cell activation .

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